Regioisomeric Differentiation: 3-Azetidinyl vs. 4-Azetidinyl Substitution on Piperidine
3-(Azetidin-1-YL)piperidine differs from its 4-substituted regioisomer (4-(azetidin-1-yl)piperidine, CAS 686298-29-3) in the attachment position of the azetidine ring on the piperidine scaffold . The 3-substitution places the azetidine moiety at a different spatial vector relative to the piperidine nitrogen compared to 4-substitution, resulting in altered molecular geometry and potential pharmacophore presentation. While both compounds share the identical molecular formula C8H16N2 and molecular weight (140.23 g/mol), the 3-substituted compound presents a distinct conformational constraint profile that has been specifically validated in the piperidinyl-azetidine CCR4 antagonist pharmacophore [1]. In contrast, the 4-substituted regioisomer has been explored primarily as a JAK1 inhibitor scaffold, demonstrating that these regioisomers are not interchangeable in target-oriented drug design [2].
| Evidence Dimension | Regioisomeric substitution pattern on piperidine ring |
|---|---|
| Target Compound Data | Azetidine at piperidine 3-position |
| Comparator Or Baseline | 4-(azetidin-1-yl)piperidine (CAS 686298-29-3): Azetidine at piperidine 4-position |
| Quantified Difference | Regioisomers (3- vs. 4-substitution) direct to distinct therapeutic target scaffolds: CCR4 antagonism vs. JAK1 inhibition |
| Conditions | Medicinal chemistry scaffold applications; both share C8H16N2 molecular formula and 140.23 g/mol MW |
Why This Matters
Procurement of the correct 3-substituted regioisomer is critical for projects requiring the CCR4 antagonist pharmacophore geometry; the 4-substituted regioisomer will not replicate the same spatial presentation of the azetidine moiety.
- [1] Robles O, Jackson JJ, Marshall L, et al. Novel Piperidinyl-Azetidines as Potent and Selective CCR4 Antagonists Elicit Antitumor Response as a Single Agent and in Combination with Checkpoint Inhibitors. J Med Chem. 2020;63(15):8584-8607. View Source
- [2] Patent: DERIVATIVES OF PIPERIDIN-4-IL AZETIDINE AS INHIBITORS OF JAK1. Publication Date: 2012-10-03. View Source
